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carboxylic acid

Cat. No. B1287050

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS No. 677304-78-8).[1] Due to the limited
availability of published experimental spectra for this specific compound, this document
presents predicted data based on established spectroscopic principles and data from
analogous structures. It also outlines detailed experimental protocols for acquiring such data
and a general workflow for its synthesis and characterization.

Compound Overview

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a heterocyclic compound featuring a
benzisothiazole core, substituted with a bromine atom on the benzene ring and a carboxylic
acid group on the isothiazole ring. Its molecular formula is CsH4aBrNO:2S, with a molecular
weight of approximately 258.09 g/mol .[1] Such structures are of interest in medicinal chemistry
and materials science due to their diverse biological activities and electronic properties.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-
Bromobenzo[d]isothiazole-3-carboxylic acid. These predictions are derived from the
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analysis of its functional groups and structural motifs.

Table 1: Predicted *H NMR Data

Solvent: DMSO-ds

Chemical Shift (6,

Multiplicity Number of Protons  Assignment
ppm)
. Carboxylic acid (-

~13.0 - 14.0 Singlet (broad) 1H

COOH)

Aromatic Proton
~8.2-8.5 Multiplet 1H

(ortho to Br)
~7.8-8.1 Multiplet 1H Aromatic Proton

| ~7.6 - 7.8 | Multiplet | 1H | Aromatic Proton |

Table 2: Predicted **C NMR Data

Solvent: DMSO-ds

Chemical Shift (6, ppm) Carbon Type Assighment

~165-175 Quaternary Carboxylic acid (-COOH)
~150-160 Quaternary C3 of isothiazole ring
120140 Tertiary & Quaternary Aromatic and isothiazole ring

carbons

| ~115-125 | Quaternary | Carbon bearing bromine (C-Br) |

Table 3: Predicted FT-IR Data
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
2500-3300 Broad, Strong O-H stretch Carboxylic Acid
1680-1720 Strong C=0 stretch Carboxylic Acid
1550-1600 Medium C=C stretch Aromatic Ring
1210-1320 Medium C-O stretch Carboxylic Acid
1000-1100 Medium C-Br stretch Aryl Halide

910-950 Broad, Medium O-H bend Carboxylic Acid

Table 4: Predicted Mass Spectrometry Data

m/z Value Relative Abundance Assignment

[M]* Molecular ion peak (due

257 /259 ~1:1 ratio ]

to 7°Br and ®1Br isotopes)
213/215 Variable [M-COOH]* Fragment
178 Variable [M-Br]* Fragment

Experimental Protocols

The following sections describe generalized protocols for the synthesis and spectroscopic
analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid.

Synthesis Protocol

A plausible synthetic route involves the hydrolysis of the corresponding amide, 5-
Bromobenzo[d]isothiazole-3-carboxamide. This method is adapted from procedures for similar
isothiazole carboxylic acids.[2]

e Reaction Setup: To a stirred suspension of 5-Bromobenzo[d]isothiazole-3-carboxamide (1.0
ed.) in trifluoroacetic acid (TFA), cool the mixture to 0 °C in an ice bath.
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e Reagent Addition: Add sodium nitrite (NaNO3z) (4.0 eq.) portion-wise to the cooled
suspension.

» Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the consumption of the
starting material using Thin-Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, pour the mixture into ice water.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or
tert-butyl methyl ether).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product. Further purification can be
achieved by recrystallization.

Spectroscopic Analysis Protocols

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

o Acquire *H and *3C NMR spectra on a 400 MHz or higher field NMR spectrometer.

o Process the acquired Free Induction Decay (FID) data with appropriate software to obtain
the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

e Fourier-Transform Infrared (FT-IR) Spectroscopy:

o For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.
Place a small amount of the dry sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

o Record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of
the clean, empty crystal should be recorded and automatically subtracted from the sample
spectrum.
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e Mass Spectrometry (MS):

o For Electrospray lonization (ESI), dissolve a small amount of the sample in a suitable
solvent (e.g., methanol or acetonitrile).

o Infuse the solution directly into the ESI source or inject it via a liquid chromatography (LC)

system.

o Acquire the mass spectrum in both positive and negative ion modes to observe the
molecular ion ([M+H]* or [M-H]~) and characteristic fragments. High-resolution mass
spectrometry (HRMS) can be used to confirm the elemental compaosition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of a target compound like 5-Bromobenzo[d]isothiazole-3-carboxylic acid.
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Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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